![molecular formula C17H13FN2O3 B6580049 (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 325856-93-7](/img/structure/B6580049.png)
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (2Z-2FPC) is a recently synthesized compound that has been found to have a variety of potential applications in scientific research. This compound is an aromatic heterocyclic compound of the chromene class, which has been studied for its potential as a drug candidate. In particular, 2Z-2FPC has been studied for its potential use as an anti-cancer agent. In addition, 2Z-2FPC has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Aplicaciones Científicas De Investigación
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been studied for its potential use as an anti-cancer agent. In particular, this compound has been found to have potent anti-tumor activity in vitro, as well as in vivo. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is still not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the production of cancer cells. In addition, this compound may also act by inhibiting the activity of certain proteins involved in the progression of Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-tumor activity in vitro, as well as in vivo. In addition, this compound has been found to have anti-inflammatory activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide in lab experiments is its potential use as an anti-cancer agent. In addition, this compound has been found to have anti-inflammatory activity in vitro. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and its exact mechanism of action is still not fully understood. In addition, this compound is a relatively unstable compound, and it can be difficult to store and handle.
Direcciones Futuras
There are a variety of potential future directions for the study of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide. These include further research into its potential use as an anti-cancer agent, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases. In addition, further research into its biochemical and physiological effects is needed. Finally, research into the development of more stable forms of this compound is also needed.
Métodos De Síntesis
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can be synthesized by a method known as the Mannich reaction. This method involves the reaction of an aldehyde, a primary amine, and a carbonyl compound. The reaction is typically conducted at room temperature, and the resulting product is a heterocyclic compound. The reaction of this compound is shown below:
Reaction:
Aldehyde + Primary Amine + Carbonyl Compound → this compound
Propiedades
IUPAC Name |
2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-11-7-6-10-8-12(16(19)21)17(23-15(10)9-11)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSLUTYTVWPNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

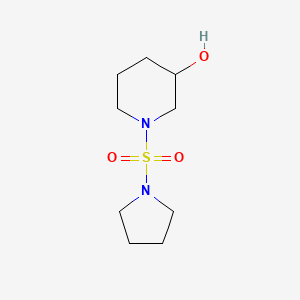
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
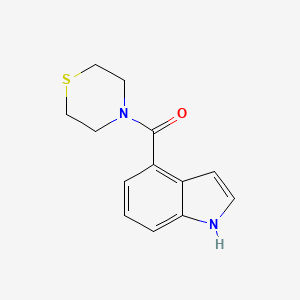
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
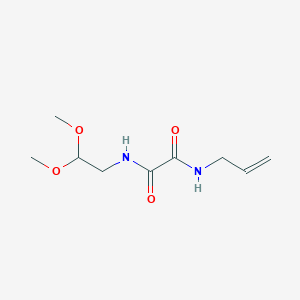
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
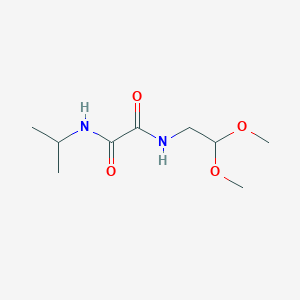
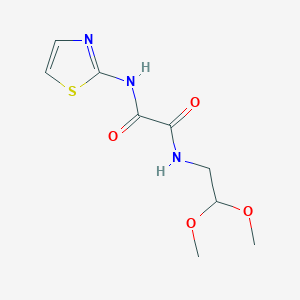
![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)

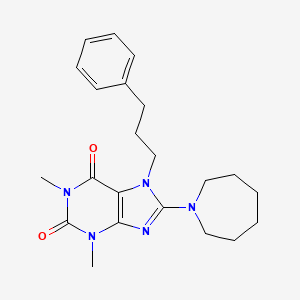
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)